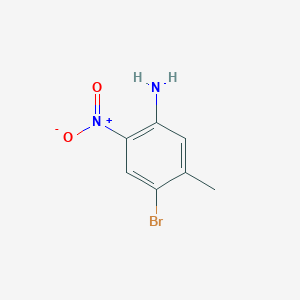

4-Bromo-5-methyl-2-nitroaniline

Description

Significance and Contemporary Relevance in Chemical Sciences

The significance of 4-Bromo-5-methyl-2-nitroaniline lies in its utility as a precursor for the synthesis of a wide range of more complex organic molecules. Substituted anilines, in general, are foundational materials in the production of dyes, agrochemicals, and active pharmaceutical ingredients. The specific arrangement of bromo, methyl, and nitro groups on the aniline (B41778) frame of this compound offers distinct reactivity and steric properties. This allows chemists to selectively introduce other functional groups, leading to the development of novel compounds with desired biological or physical properties. Its application is noted in the pharmaceutical field, where such intermediates are vital for building the molecular architecture of potential new drugs.

Contextualization within Substituted Nitroaniline Chemistry

Substituted nitroanilines are a class of organic compounds derived from aniline that contain a nitro group (-NO2) and other substituents on the aromatic ring. These compounds are versatile building blocks in organic synthesis, largely due to the reactivity conferred by the amino (-NH2) and nitro groups. The amino group can be readily diazotized and replaced, while the nitro group can be reduced to an amino group, opening up further synthetic possibilities.

This compound is a specific example within this class, where the positions of the substituents are precisely defined. The presence of a bromine atom provides a site for cross-coupling reactions, the methyl group influences the electronic properties and solubility of the molecule, and the ortho-nitro group relative to the amine can participate in cyclization reactions to form heterocyclic systems. The study of its isomers, such as 5-Bromo-2-methyl-4-nitroaniline, further highlights the importance of substituent placement on the chemical and physical properties of the molecule.

Scope and Objectives of Academic Inquiry

Academic research involving this compound and related compounds primarily focuses on several key areas. A primary objective is the development of efficient and environmentally benign synthetic routes to this and other substituted anilines. For instance, research into the synthesis of related bromoanilines explores the use of reagents like copper(II) bromide as both an oxidant and a bromine source to achieve high selectivity and yield.

Furthermore, academic inquiry is directed towards exploring the reactivity of this compound as a building block in the synthesis of novel heterocyclic compounds, which are a cornerstone of medicinal chemistry. The unique electronic and steric environment of this compound makes it a valuable tool for creating libraries of compounds for biological screening. For example, derivatives of the related 2-Methyl-5-nitroaniline have been synthesized and investigated for their antimicrobial activities, suggesting a potential avenue of exploration for derivatives of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 827-32-7 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C7H7BrN2O2 sigmaaldrich.com |

| Molecular Weight | 231.05 g/mol sigmaaldrich.com |

| Appearance | Solid |

| Boiling Point | 335.2±37.0 °C (Predicted) |

| Density | 1.689 g/cm³ |

| Storage Temperature | 2-8°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWJQZRBSYOVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625976 | |

| Record name | 4-Bromo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-32-7 | |

| Record name | 4-Bromo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 5 Methyl 2 Nitroaniline

Strategic Synthetic Routes for 4-Bromo-5-methyl-2-nitroaniline

Precursor-based Synthesis and Optimization Approaches

The most logical and widely utilized precursor for the synthesis of this compound is 4-Bromo-3-methylaniline . sigmaaldrich.comchemicalbook.com The synthesis strategy hinges on the nitration of this precursor. The directing effects of the substituents already on the ring—the amino group and the methyl group—are crucial for determining the position of the incoming nitro group.

To control the reaction and prevent unwanted oxidation of the aniline (B41778), the amino group is typically protected first. This is commonly achieved through acetylation with acetic anhydride (B1165640) to form N-(4-bromo-3-methylphenyl)acetamide. This protection moderates the activating effect of the amine and directs the substitution. youtube.comprepchem.combyjus.com

The subsequent step is the nitration of the protected intermediate. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used. The acetylamino group is a strong ortho, para-director, and the methyl group is a weaker ortho, para-director. In the N-(4-bromo-3-methylphenyl)acetamide intermediate, the positions ortho to the acetylamino group are C2 and C6, and the para position is blocked by the bromine atom. The methyl group at C3 also directs ortho to C2 and C4 (blocked) and para to C6. Both groups, therefore, activate the C2 and C6 positions. The nitration predominantly occurs at the C2 position, which is ortho to the powerful acetylamino directing group, leading to the formation of N-(4-bromo-5-methyl-2-nitrophenyl)acetamide.

The final step is the hydrolysis of the protecting acetyl group. This is typically accomplished by heating with an aqueous acid, such as hydrochloric acid, to yield the final product, this compound. prepchem.com

Table 1: Precursor-Based Synthesis Steps

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Protection | Acetic Anhydride | N-(4-bromo-3-methylphenyl)acetamide |

| 2 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | N-(4-bromo-5-methyl-2-nitrophenyl)acetamide |

Regioselective Functionalization Strategies

The regioselectivity of the synthesis is dictated by the electronic effects of the substituents on the precursor, 4-bromo-3-methylaniline. The amino group is a potent activating group and a strong ortho, para-director due to its +R (resonance) effect. The methyl group is a less powerful activating group and also an ortho, para-director, operating primarily through its +I (inductive) effect.

During the electrophilic nitration, the position of substitution is determined by the stability of the intermediate carbocation (arenium ion). The directing groups stabilize the positive charge that develops at the ortho and para positions. For the precursor 4-bromo-3-methylaniline, both the amino and methyl groups direct towards the C2 and C6 positions. The formation of This compound is favored because the C2 position is directly ortho to the strongly directing amino group. ulisboa.ptlearncbse.in

Protecting the amino group as an acetamide (B32628) is a critical optimization strategy. The acetamido group is still a strong ortho, para-director but is less activating than a free amino group, which reduces the likelihood of over-nitration or oxidative side reactions. ulisboa.pt This ensures a cleaner reaction with a higher yield of the desired 2-nitro isomer. ulisboa.pt

Chemical Transformations and Derivatization Reactions

The functional groups of this compound—the nitro group, the bromo group, and the aromatic amine—are all sites for further chemical transformations.

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the bromine atom. nih.gov The nitro group activates the ring towards attack by nucleophiles and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. youtube.comgoogle.com

In these reactions, the bromine atom acts as a good leaving group and can be displaced by various nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) could yield 5-methyl-4-methoxy-2-nitroaniline, while reaction with amines could produce N-substituted diamine derivatives. The rate of these substitution reactions is generally high due to the significant activation provided by the ortho-nitro group. nih.gov

Reduction and Oxidation Chemistries of Functional Groups

The most common and synthetically useful transformation of the functional groups in this compound is the reduction of the nitro group. The nitro group can be selectively reduced to an amino group to form 4-Bromo-5-methylbenzene-1,2-diamine . This reaction is typically carried out using reagents like tin(II) chloride in hydrochloric acid (Sn/HCl), iron in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (H₂/Pd/C). google.com The resulting diamine is a valuable building block for the synthesis of heterocyclic compounds, such as benzimidazoles.

The aniline moiety of the molecule is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric materials or quinone-like structures. Therefore, reactions involving oxidation must be approached with caution, often requiring protection of the amino group.

Electrophilic Aromatic Substitution Potentials

Further electrophilic aromatic substitution on the this compound ring is generally difficult. The ring is strongly deactivated by the collective electron-withdrawing effects of the nitro group (-R, -I) and the bromine atom (-I, weak +R). The amino group is activating, but its effect is largely outweighed by the two deactivating groups.

The only available position for substitution is C6. While the amino group directs ortho to this position, the strong deactivation of the ring means that very harsh reaction conditions would be required for any further electrophilic attack, such as halogenation or nitration. Such conditions would likely lead to degradation of the molecule or unwanted side reactions. byjus.comlearncbse.in Therefore, the potential for further electrophilic aromatic substitution is low.

Formation of Schiff Bases and Other Condensation Products

The primary amino group of this compound serves as a reactive site for condensation reactions with various carbonyl compounds, leading to the formation of imines, commonly known as Schiff bases. This reaction is a cornerstone of synthetic organic chemistry, enabling the generation of a diverse array of molecules with potential applications in various fields of chemical research.

The fundamental mechanism for Schiff base formation involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of an aldehyde or ketone. isca.meisca.in This is followed by the elimination of a water molecule, typically under acidic or basic catalysis, to yield the characteristic carbon-nitrogen double bond (azomethine group) of the imine. isca.me The general reaction is illustrated below:

General Reaction Scheme for Schiff Base Formation:

While specific studies on the synthesis of Schiff bases directly from this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar anilines. For instance, research on the condensation of substituted anilines such as 4-bromoaniline, m-nitroaniline, and 4-bromo-2-methylaniline (B145978) with various aldehydes and ketones provides a solid framework for predicting the behavior of this compound in such transformations. internationaljournalcorner.comresearchgate.netresearchgate.net

A plausible synthetic route would involve the reaction of this compound with a suitable aldehyde or ketone in a solvent like ethanol. isca.ininternationaljournalcorner.com The reaction mixture is typically heated under reflux, often with the addition of a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., sodium hydroxide) to facilitate the dehydration step. isca.meinternationaljournalcorner.com The resulting Schiff base product can then be isolated and purified using standard techniques such as filtration and recrystallization.

The following table outlines a representative, hypothetical synthesis of a Schiff base from this compound and a selected aldehyde, based on established methodologies for similar compounds.

Interactive Data Table: Hypothetical Synthesis of a Schiff Base from this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product | Hypothetical Yield (%) |

| This compound | Benzaldehyde | Glacial Acetic Acid | Ethanol | Reflux, 4 hours | (E)-1-(4-bromo-5-methyl-2-nitrophenyl)-N-phenylmethanimine | 85 |

| This compound | Salicylaldehyde | None | Ethanol | Reflux, 3 hours | 2-(((E)-(4-bromo-5-methyl-2-nitrophenyl)imino)methyl)phenol | 88 |

| This compound | Acetone | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | (E)-N-(4-bromo-5-methyl-2-nitrophenyl)propan-2-imine | 75 |

The formation of other condensation products is also conceivable. For example, reaction with dicarbonyl compounds could lead to the formation of more complex structures, such as bis-imines, which could be of interest as ligands for metal complexes. The specific outcomes of these reactions would be highly dependent on the nature of the carbonyl compound and the reaction conditions employed.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction study for 4-bromo-5-methyl-2-nitroaniline has not been reported in the surveyed scientific literature. However, the crystallographic characteristics of analogous compounds provide a robust framework for predicting its solid-state structure.

No published crystal structure is currently available for this compound. Based on analyses of similar compounds, such as p-bromoaniline, which crystallizes in the orthorhombic system, and 4-methoxy-2-nitroaniline, also orthorhombic, it is plausible that the title compound would adopt a similar crystal system. researchgate.netresearchgate.net

The phenomenon of polymorphism, the capacity of a substance to exist in multiple crystalline forms, is a well-documented characteristic of nitroaniline derivatives. researchgate.net These different forms can arise from variations in molecular conformation or intermolecular packing, particularly through different hydrogen bonding arrangements. A thorough investigation, likely involving crystallization from a variety of solvents under controlled conditions, would be necessary to identify and characterize any potential polymorphs of this compound.

The molecular structure of this compound is primed for a variety of intermolecular interactions that dictate its crystal packing. The primary interactions are expected to be hydrogen bonds involving the amino (-NH₂) and nitro (-NO₂) groups.

Intramolecular Hydrogen Bonding: A significant feature in virtually all ortho-nitroanilines is the formation of an intramolecular N-H···O hydrogen bond between one of the amine hydrogens and an oxygen atom of the adjacent nitro group. nih.gov This interaction creates a stable six-membered ring (a motif known as an S(6) ring), which enhances molecular planarity and influences the chemical properties of the amino group.

Intermolecular Hydrogen Bonding: The remaining hydrogen on the amino group is available for intermolecular hydrogen bonding with the nitro group of a neighboring molecule (N-H···O). This interaction is the principal force responsible for linking molecules into extended supramolecular architectures. Depending on the specific packing, these bonds can generate one-dimensional chains or two-dimensional sheets. researchgate.net

Other Interactions: While hydrogen bonding is dominant, other weaker interactions such as π-π stacking between aromatic rings and halogen bonding involving the bromine atom could further stabilize the crystal lattice. However, studies on analogous compounds like 4-iodo-2-methyl-5-nitroaniline have shown that strong hydrogen bonding or halogen interactions are not always present, indicating that packing can sometimes be governed by weaker, less specific forces. researchgate.net

The conformation of this compound is largely defined by the orientation of its substituent groups relative to the benzene (B151609) ring.

Aromatic Ring: The central benzene ring is expected to be nearly planar.

Nitro Group Orientation: Due to steric hindrance from the adjacent amino group and the methyl group, the nitro group is not expected to be perfectly coplanar with the aromatic ring. Computational studies on structurally similar compounds, such as 4-bromo-3-fluoro-N-methyl-2-nitroaniline, predict that the nitro group is twisted out of the benzene plane. This twist is a compromise between electronic conjugation, which favors planarity, and steric repulsion, which favors a non-planar arrangement.

Amino and Methyl Groups: The amino group itself is generally planar. The methyl group's hydrogen atoms can rotate, and at room temperature, this rotation is typically rapid.

The precise dihedral angles, particularly the C-C-N-O angle defining the nitro group's twist, would require either high-level computational modeling or definitive X-ray crystallographic data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Investigations

Experimental FTIR and Raman spectra for this compound are not widely available with detailed assignments. However, a reliable prediction of its vibrational spectrum can be compiled from extensive data on substituted anilines and benzenes. nih.govnih.govnih.gov

The vibrational spectrum of this compound is a composite of the vibrations of its constituent functional groups and the benzene ring. The expected absorption ranges for these groups are well-established. The table below presents the predicted vibrational assignments.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Stretching of the amine N-H bonds. Affected by hydrogen bonding. |

| Asymmetric & Symmetric C-H Stretch | -CH₃, Aromatic C-H | 2900 - 3100 | Stretching of C-H bonds in the methyl group and on the aromatic ring. |

| N-H Scissoring | -NH₂ | 1600 - 1640 | In-plane bending of the H-N-H angle. |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1620 | Stretching vibrations within the aromatic ring, often appear as multiple bands. |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1550 | Asymmetric stretching of the N=O bonds. |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1360 | Symmetric stretching of the N=O bonds. |

| C-N Stretch | Ar-NH₂, Ar-NO₂ | 1250 - 1350 | Stretching of the bonds connecting the amino and nitro groups to the ring. |

| C-Br Stretch | Ar-Br | 500 - 700 | Stretching of the carbon-bromine bond. Appears at low frequency due to the heavy bromine atom. |

This table is a prediction based on data from analogous compounds and general spectroscopic rules. nih.govnih.govchemicalbook.com

The specific frequencies and intensities of the vibrational modes are modulated by the electronic and mechanical effects of the bromo, methyl, and nitro substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent has the most significant electronic influence. Its position ortho to the amino group facilitates strong intramolecular hydrogen bonding, which typically lowers the frequency and broadens the N-H stretching bands compared to an aniline (B41778) without this interaction.

Bromo Substituent (-Br): The heavy mass of the bromine atom results in a low-frequency C-Br stretching mode. Its primary electronic effect is inductive withdrawal of electron density from the ring.

Methyl Group (-CH₃): This group is weakly electron-donating and introduces its own characteristic C-H stretching and bending vibrations. In some substituted toluenes, coupling between the methyl group's torsional (rotational) motion and other low-frequency vibrations has been observed, which can complicate the far-infrared spectrum. flinders.edu.au

The combination of these substituents on the aniline framework results in a unique and complex vibrational fingerprint, where many modes are coupled. The dominant effect is the electronic interplay between the ortho-nitro and amino groups, which strongly influences the high-frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

Proton (¹H) NMR Spectral Interpretation

The aromatic region would likely display two singlets, corresponding to the protons at the C3 and C6 positions. The proton at C6 would be expected to appear at a downfield chemical shift due to the deshielding effects of the adjacent electron-withdrawing nitro group and the bromine atom. Conversely, the proton at C3 would likely resonate at a slightly more upfield position.

The protons of the amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature. The protons of the methyl group (-CH₃) attached to C5 would be expected to produce a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~ 6.8 - 7.2 | s |

| H-6 | ~ 7.5 - 7.9 | s |

| -NH₂ | Variable (broad) | s |

| -CH₃ | ~ 2.2 - 2.5 | s |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Carbon (¹³C) NMR Structural Corroboration

The ¹³C NMR spectrum provides complementary information that corroborates the structural assignment derived from the ¹H NMR data. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded and thus appear at a downfield chemical shift. Similarly, the carbon atom bonded to the bromine (C4) will also experience a downfield shift, though typically less pronounced than that of the nitro-substituted carbon. The carbon atom bearing the amino group (C1) will also be found in the downfield region. The remaining aromatic carbons (C3, C5, and C6) will have chemical shifts influenced by the cumulative electronic effects of the substituents. The carbon of the methyl group will resonate at a characteristic upfield chemical shift.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-NH₂) | ~ 140 - 150 |

| C2 (-NO₂) | ~ 135 - 145 |

| C3 | ~ 120 - 130 |

| C4 (-Br) | ~ 110 - 120 |

| C5 (-CH₃) | ~ 130 - 140 |

| C6 | ~ 115 - 125 |

| -CH₃ | ~ 15 - 25 |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules like this compound.

Electronic Transitions and Spectroscopic Signatures

The UV-Visible absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro and amino functional groups. The presence of the chromophoric nitro group and the auxochromic amino and methyl groups, along with the bromine atom, will influence the position and intensity of these absorption bands. For instance, a study on the related compound 4-methyl-2-nitroaniline (B134579) showed a significant UV-vis absorption peak. researchgate.net The absorption spectrum of this compound would likely exhibit a primary absorption band in the UV region and potentially a shoulder or a separate band at longer wavelengths extending into the visible region, which is characteristic of nitroanilines.

Information regarding the fluorescence spectroscopy of this compound is not available in the provided search results. Generally, many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state facilitated by the nitro group.

Solvatochromic Effects and Media Influence

The position, and to a lesser extent, the intensity of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In moving from nonpolar to polar solvents, a bathochromic (red) shift of the longest wavelength absorption band is anticipated. This is because the excited state of nitroanilines is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvent molecules. This differential stabilization of the ground and excited states leads to a decrease in the energy gap for the electronic transition.

A detailed study of the solvatochromic behavior would involve recording the UV-Vis spectra in a series of solvents with varying polarities and analyzing the shifts in the absorption maxima. This analysis can provide valuable information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. However, specific experimental data on the solvatochromic effects for this compound is not available in the provided search results.

Computational and Quantum Mechanical Investigations of this compound

The field of computational chemistry offers profound insights into the electronic structure and reactivity of molecules. Through the application of quantum mechanical principles, it is possible to elucidate various properties of chemical compounds, providing a theoretical framework that complements experimental findings. This article delves into the computational and quantum mechanical aspects of this compound, a substituted aniline derivative. Due to the limited availability of direct computational studies on this specific isomer, this analysis will draw upon data from structurally related compounds, such as 2-methyl-4-nitroaniline (B30703) and 2-bromo-4-nitroaniline, to provide a comprehensive theoretical perspective.

Computational Chemistry and Quantum Mechanical Insights

Natural Bond Orbital (NBO) and Population Charge Analysis

Delocalization Pathways and Hybridization States

The electronic structure of this compound is characterized by significant electron delocalization, a consequence of the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group attached to the benzene ring. The delocalization pathways primarily involve the π-system of the aromatic ring. The lone pair of electrons on the nitrogen atom of the amino group is donated to the ring, increasing electron density, particularly at the ortho and para positions. Conversely, the nitro group strongly withdraws electron density from the ring through both inductive and resonance effects. This push-pull electronic arrangement facilitates charge transfer across the molecule.

The atoms within the benzene ring are sp² hybridized, forming the planar hexagonal framework. The carbon atom attached to the methyl group is sp³ hybridized. For the substituents, the nitrogen and oxygen atoms of the nitro group, as well as the nitrogen of the amino group, are also considered to be sp² hybridized, which allows for their participation in the resonance structures that stabilize the molecule. This hybridization state enforces a degree of planarity on the substituents relative to the ring, which is crucial for effective π-orbital overlap and electron delocalization. In analogous structures, such as 2-Bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is minimal, indicating a nearly coplanar arrangement that maximizes electronic communication between the functional group and the ring. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool in computational chemistry and crystallography used to visualize and quantify the various intermolecular interactions that define a crystal's packing. By mapping properties like normalized contact distance (d_norm) onto the surface, regions of significant intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions signify longer contacts.

While a specific crystal structure and corresponding Hirshfeld analysis for this compound is not available in the cited literature, a detailed analysis of the closely related compound 4-bromoanilinium nitrate (B79036) provides a representative understanding of the types and prevalence of interactions to be expected. nih.gov

Quantitative Analysis of Contact Enrichments

For the analogous compound 4-bromoanilinium nitrate, the dominant interactions are those involving hydrogen atoms. nih.gov The O···H/H···O contacts, indicative of strong hydrogen bonds, are the most significant factor in the crystal packing. nih.gov A detailed breakdown of the contributions from various atomic pairings highlights the hierarchy of interactions governing the supramolecular assembly.

Table 1: Percentage Contribution of Intermolecular Contacts in the Crystal Structure of an Analogous Bromoaniline Compound. nih.gov

| Contact Type | Contribution (%) |

| O···H/H···O | 51.4 |

| H···H | 15.5 |

| Br···H/H···Br | 10.3 |

| C···H/H···C | 9.2 |

| Br···O/O···Br | 4.1 |

| Br···Br | 2.7 |

| N···H/H···N | 1.7 |

| O···O | 1.6 |

| C···C | 1.5 |

| C···O/O···C | 0.8 |

This data is derived from the analysis of 4-bromoanilinium nitrate and serves as an illustrative example for the types of interactions expected for this compound.

Visualization of Supramolecular Synthons

Supramolecular synthons are robust, repeating patterns of intermolecular interactions that act as the fundamental building blocks of a crystal structure. ias.ac.in In nitroaniline derivatives, these synthons are typically formed by hydrogen bonds and other non-covalent interactions.

In the crystal structures of related compounds, several key synthons are observed. The most prominent are hydrogen bonds involving the amino and nitro groups. For instance, intermolecular N—H···O hydrogen bonds, where the amino group acts as a donor and an oxygen atom of the nitro group from an adjacent molecule acts as an acceptor, are a common and structure-directing feature. researchgate.netrsc.org In some structures, bifurcated hydrogen bonds can also occur. nih.gov

Additionally, weaker interactions play a crucial role in stabilizing the three-dimensional architecture. These include C—H···O and C—H···Br contacts. nih.govresearchgate.net In certain orientations, π–π stacking interactions between aromatic rings of adjacent molecules can also be identified, often visualized as flat green areas on the Hirshfeld surface's "curvedness" plot. nih.gov The interplay of these various synthons, from strong hydrogen bonds to weaker van der Waals forces, collectively determines the final crystal packing of the molecule. researchgate.net

Research Applications and Functional Properties Advanced Topics

Role in Advanced Organic Synthesis and Building Block Utility

4-Bromo-5-methyl-2-nitroaniline serves as a crucial building block in the synthesis of a wide array of organic compounds. Its utility stems from the ability of its functional groups to participate in various chemical transformations, making it a valuable precursor for intricate molecular architectures.

Precursor for Complex Heterocyclic Systems

A primary application of this compound is in the synthesis of complex heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The presence of the ortho-nitroaniline moiety is particularly advantageous for constructing fused heterocyclic rings.

For instance, substituted o-phenylenediamines, which can be derived from this compound, are key precursors for quinoxalines. nih.govchim.itnih.govthieme-connect.de Quinoxalines are synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govthieme-connect.de The reaction of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) can be used to prepare 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole on a multi-gram scale. nih.gov This highlights the role of bromo-substituted anilines in generating diverse heterocyclic frameworks.

Furthermore, the general class of o-nitroanilines can be utilized in the synthesis of various heterocycles like benzimidazoles, benzoxazoles, and benzothiazoles. researchgate.netencyclopedia.pub The reduction of the nitro group to an amine, followed by cyclization with appropriate reagents, is a common strategy. encyclopedia.pub For example, the condensation of o-phenylenediamines with carboxylic acids or their derivatives is a well-established method for synthesizing benzimidazoles. encyclopedia.pubumich.edu

Reagent in Multi-step Synthesis of Specialty Chemicals

The reactivity of the functional groups in this compound makes it a valuable reagent in multi-step synthetic sequences for producing specialty chemicals. libretexts.org The bromine atom, for instance, can be readily displaced or used in cross-coupling reactions to introduce new functionalities. guidechem.com The nitro group can be reduced to an amine, which can then be further modified, while the existing amino group can be acylated or participate in other reactions. chegg.com

This multi-functionality allows for a stepwise and controlled construction of complex molecules. The synthesis of specialty chemicals often involves a series of reactions where each functional group of a starting material like this compound is manipulated sequentially to build the desired molecular framework. libretexts.org

Exploration in Medicinal Chemistry and Biological Sciences

The structural motifs derived from this compound are of significant interest in medicinal chemistry due to their potential biological activities. The compound itself serves as a scaffold for the development of new therapeutic agents.

Investigation of Bioactive Derivatives and Ligands

Researchers have synthesized and investigated a variety of bioactive derivatives and ligands based on the this compound framework. The introduction of different substituents can modulate the biological activity of the resulting molecules.

For example, quinoxaline (B1680401) derivatives, which can be synthesized from precursors related to this compound, have shown a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Specifically, certain bromo-substituted quinoxalines have demonstrated enhanced inhibitory effects against lung cancer cells compared to their nitro-substituted counterparts. nih.gov This suggests that the bromine atom plays a crucial role in the bioactivity of these compounds.

Benzimidazole (B57391) derivatives, another class of compounds accessible from similar precursors, are also known for their diverse pharmacological profiles, including anthelmintic and antifungal activities. nih.govencyclopedia.pubumich.edu

Mechanism of Action Studies (e.g., enzyme inhibition, cellular interactions)

Understanding the mechanism of action of bioactive compounds is a critical aspect of drug development. For derivatives of this compound, research has focused on their interactions with biological targets such as enzymes and their effects on cellular pathways.

For instance, some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov The nitro group, a feature of the parent compound, is known to be a pharmacophore that can trigger redox reactions within cells, leading to toxicity in microorganisms and parasites. nih.gov However, this can also be a source of toxicity in human cells. nih.gov

The study of how these molecules interact with specific enzymes is an active area of research. For example, some benzimidazole derivatives have been investigated as potential inhibitors of E. coli DNA Gyrase B, a key bacterial enzyme. nih.gov

Potential as Scaffolds for Drug Discovery

Due to the diverse biological activities exhibited by its derivatives, this compound and related structures are considered valuable scaffolds for drug discovery. guidechem.com A scaffold is a core molecular structure upon which various functional groups can be systematically added and modified to create a library of compounds for biological screening.

The benzimidazole scaffold, for instance, is a privileged structure in medicinal chemistry, appearing in several clinically approved drugs. nih.govencyclopedia.pub The ability to readily synthesize a variety of substituted benzimidazoles from precursors like this compound makes it an attractive starting point for identifying new drug candidates. The nitro group itself is considered an efficient scaffold in the synthesis of new bioactive molecules. nih.gov

The exploration of these scaffolds allows for the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of potential drug molecules.

Investigations in Materials Science

The unique molecular structure of this compound, which features both electron-donating and electron-withdrawing groups on a conjugated aromatic ring, makes it a compound of interest in the field of materials science. These investigations primarily focus on its potential in optical materials and its role as a precursor in the synthesis of coloring agents.

Non-linear Optical (NLO) Material Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, enabling applications such as frequency conversion and optical switching. nih.gov The key requirement for a molecule to possess second-order NLO properties is a non-centrosymmetric structure combining an electron donor and an electron acceptor, connected by a π-conjugated system. This arrangement, often called a "push-pull" system, facilitates intramolecular charge transfer upon excitation, leading to a large molecular hyperpolarizability (β), which is a measure of the NLO response. researchgate.net

While direct experimental studies on the NLO properties of this compound are not extensively documented in prominent literature, its structure strongly suggests potential for NLO activity. It can be analyzed as follows:

Electron Donors (Push): The amino (-NH₂) group is a strong electron donor, and the methyl (-CH₃) group is a weak electron donor.

Electron Acceptor (Pull): The nitro (-NO₂) group is a powerful electron-withdrawing group.

π-Conjugated System: These groups are attached to a benzene (B151609) ring, which allows for efficient charge delocalization.

The structure is analogous to well-studied NLO materials like 2-methyl-4-nitroaniline (B30703) (MNA). researchgate.net Research on MNA clusters has demonstrated the importance of molecular packing and intermolecular interactions in determining the macroscopic NLO susceptibility of the bulk material. researchgate.net For this compound, the presence of the bromine atom could further influence its crystalline packing and electronic properties, potentially enhancing its NLO response. Theoretical calculations and experimental investigations, such as second-harmonic generation (SHG) measurements on single crystals, would be required to quantify its hyperpolarizability and validate its suitability for NLO devices.

Table 1: Structural Analysis for NLO Potential

| Structural Feature | Role in NLO Properties | Compound Example |

|---|---|---|

| Electron-Donating Group (-NH₂, -CH₃) | "Pushes" electron density into the π-system | 2-Methyl-4-nitroaniline researchgate.net |

| Electron-Withdrawing Group (-NO₂) | "Pulls" electron density from the π-system | 2-Methyl-4-nitroaniline researchgate.net |

| π-Conjugated Bridge (Benzene Ring) | Facilitates intramolecular charge transfer | This compound |

Applications in Dyes and Pigments

A significant application of aromatic amines, including nitroaniline derivatives, is in the synthesis of dyes and pigments. guidechem.com this compound serves as a valuable intermediate, specifically as a "diazo component," for producing a wide range of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings and are known for their vibrant colors and wide use in the textile and printing industries. gneechem.com

The synthesis process involves a two-step reaction:

Diazotization: The primary amino group (-NH₂) of this compound is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). byjus.com

Azo Coupling: The resulting diazonium salt is then reacted with a "coupling component," which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component to form the stable azo linkage, creating the final dye molecule. gneechem.com

The final color of the dye is determined by the specific chemical structure of both the diazo component (this compound) and the coupling component. The substituents on both rings modify the electronic structure of the extended π-system, thus altering the wavelength of light absorbed. By selecting different coupling components, a wide palette of colors can be synthesized. For instance, coupling with various naphthol derivatives can produce colors ranging from orange to red and violet. The principle is similar to the use of 4-bromo-2-nitroaniline (B116644) in the synthesis of intermediates for Tyrian purple. nih.govmdpi.com

Table 2: Predicted Azo Dye Colors with Various Coupling Components

| Diazo Component | Coupling Component | Predicted Dye Color Range |

|---|---|---|

| This compound | Phenol | Yellow |

| This compound | Aniline | Yellow to Orange |

| This compound | N,N-Dimethylaniline | Orange to Red |

| This compound | 2-Naphthol (β-Naphthol) | Orange to Red |

Advanced Analytical Method Development

The accurate analysis of this compound is crucial for quality control in its synthesis and for its application in further chemical production. This requires the development of robust analytical methods for separation, identification, and purity assessment.

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is the cornerstone technique for separating this compound from starting materials, by-products, and other isomers, as well as for quantifying its purity. Both gas and liquid chromatography are applicable.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like substituted anilines. Based on established protocols such as EPA Method 8131 for aniline derivatives, a reliable method can be developed. epa.gov A fused-silica capillary column is typically employed, with a stationary phase chosen based on polarity. A Nitrogen-Phosphorus Detector (NPD) is particularly effective as it provides high sensitivity and selectivity for nitrogen-containing compounds like nitroanilines, minimizing interference from other substances. epa.gov Purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most common. This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The mobile phase typically consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. Detection is usually performed with a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, which is expected given its chromophoric nitro and amino groups.

Table 3: Exemplary Chromatographic Methodologies

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Fused-silica capillary column (e.g., SE-30 or similar) epa.gov | Helium or Nitrogen | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| HPLC | Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm) | Acetonitrile/Water or Methanol/Water mixture | UV-Vis Detector (e.g., at 254 nm or λ-max) |

Mass Spectrometric Fragmentation and Elucidation Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides definitive identification.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 231.05 g/mol ) sigmaaldrich.com is predicted to exhibit several characteristic features:

Molecular Ion (M⁺): A prominent molecular ion peak cluster would be expected around m/z 230 and 232. The presence of a single bromine atom results in two peaks of almost equal intensity (the M⁺ and M+2 peaks) due to the natural isotopic abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

Key Fragmentation Pathways: The fragmentation is driven by the functional groups on the benzene ring. Common fragmentation patterns for aromatic nitro compounds and amines would be expected. libretexts.orgmiamioh.edu

Loss of NO₂: A fragment resulting from the loss of the nitro group (mass of 46 amu) is highly probable, leading to a significant peak at m/z 184/186.

Loss of Br: Cleavage of the carbon-bromine bond would result in the loss of the bromine radical (mass of 79 or 81 amu), giving a peak at m/z 151.

Loss of Methyl Radical: Alpha-cleavage can lead to the loss of the methyl group (CH₃, mass of 15 amu), producing a fragment at m/z 215/217.

Loss of CO: Subsequent fragmentation of ions, particularly after the loss of the nitro group, can involve the elimination of neutral molecules like carbon monoxide (CO, 28 amu).

Structural elucidation is achieved by piecing together these fragments to confirm the connectivity of the original molecule.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z (for ⁷⁹Br isotope) | m/z (for ⁸¹Br isotope) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|---|

| 230 | 232 | [C₇H₇BrN₂O₂]⁺ | - (Molecular Ion) |

| 215 | 217 | [C₆H₄BrN₂O₂]⁺ | CH₃ |

| 184 | 186 | [C₇H₇BrN]⁺ | NO₂ |

| 151 | 151 | [C₇H₇N₂O₂]⁺ | Br |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-5-methyl-2-nitroaniline, and how can purity be maximized?

- Methodology :

- Step 1 : Start with 5-methyl-2-nitroaniline as a precursor. Bromination can be achieved using bromine (Br₂) in acetic acid at 0–5°C, with careful control of stoichiometry to avoid over-bromination .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) to confirm >95% purity .

Q. How can spectroscopic data (NMR, IR) distinguish this compound from structural isomers?

- NMR Analysis :

- ¹H NMR : Look for aromatic protons split into a doublet (J ≈ 8 Hz) at δ 7.2–7.5 ppm (H-3 and H-6), a singlet for the methyl group (δ 2.3–2.5 ppm), and absence of NH₂ signals due to nitro group deprotonation .

- ¹³C NMR : The brominated carbon (C-4) appears at δ 115–120 ppm, while the nitro-substituted carbon (C-2) resonates at δ 145–150 ppm .

Q. What are the stability considerations for storing this compound?

- Storage Conditions :

- Store in amber glass vials at 0–6°C under inert gas (N₂ or Ar) to prevent photodegradation and oxidation .

- Avoid prolonged exposure to moisture; use desiccants like silica gel .

Advanced Research Questions

Q. How does steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

- Mechanistic Insight :

- The nitro group at C-2 is a strong meta-director, but bromine at C-4 and methyl at C-5 create steric hindrance, limiting further substitution to C-6 .

- Computational modeling (DFT, Gaussian 09) predicts electron density minima at C-6, favoring electrophilic attack .

Q. What contradictions exist in reported melting points for brominated nitroanilines, and how can they be resolved?

- Data Discrepancies :

- Literature reports for analogous compounds (e.g., 2-bromo-4-nitroaniline) vary by 3–5°C due to impurities or polymorphic forms .

- Resolution Strategy :

- Use differential scanning calorimetry (DSC) to identify polymorphs.

- Cross-validate with elemental analysis (C, H, N, Br) to confirm stoichiometry .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Step 1 : Optimize geometry using DFT (B3LYP/6-31G*) and calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Step 2 : Simulate Suzuki-Miyaura coupling (Pd catalysts) to predict feasibility of forming biaryl derivatives .

- Experimental Correlation : Compare computed activation energies with kinetic data from in situ NMR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.